Methyl (2R,5S)-5-aminopiperidine-2-carboxylate
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Overview
Description
Methyl (2R,5S)-5-aminopiperidine-2-carboxylate is a chiral compound that belongs to the class of piperidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,5S)-5-aminopiperidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including condensation, reduction, and esterification to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,5S)-5-aminopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,5S)-5-aminopiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl (2R,5S)-5-aminopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in biochemical and physiological processes. For example, it may act as a modulator of the dopamine and serotonin systems in the brain, influencing mood regulation and reward pathways .
Comparison with Similar Compounds
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: This compound shares a similar piperidine carboxylate structure and is used in similar research applications.
(2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate:
Uniqueness: Methyl (2R,5S)-5-aminopiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (2R,5S)-5-aminopiperidine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI Key |
QPLWHTVCXALRAG-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](CN1)N |
Canonical SMILES |
COC(=O)C1CCC(CN1)N |
Origin of Product |
United States |
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